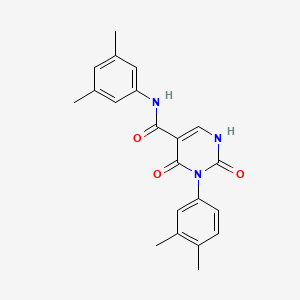![molecular formula C23H25N3O2 B11293934 N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11293934.png)
N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features two indole moieties, which are known to exhibit a wide range of pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Indole Moieties: The indole rings can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Amide Formation: The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Applications De Recherche Scientifique
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N1-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE is unique due to its dual indole moieties and specific substitutions, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H25N3O2 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H25N3O2/c1-16(7-8-18-14-24-21-6-4-3-5-20(18)21)25-23(27)15-26-12-11-17-13-19(28-2)9-10-22(17)26/h3-6,9-14,16,24H,7-8,15H2,1-2H3,(H,25,27) |
Clé InChI |
HOQJRIVFXWXKDW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CNC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylthio)-6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11293854.png)
![2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11293861.png)
![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11293867.png)
![3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11293870.png)
![2-(2-chlorophenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11293871.png)
![9,9-dimethyl-3-(piperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11293875.png)
![2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11293889.png)

![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11293907.png)
![N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11293911.png)
![N-(2,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11293936.png)
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293937.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-phenylacetamide](/img/structure/B11293939.png)
![1-(Butylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11293946.png)
